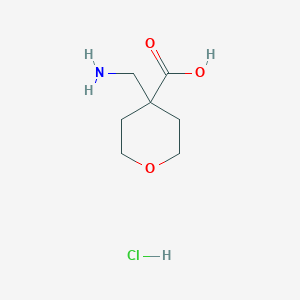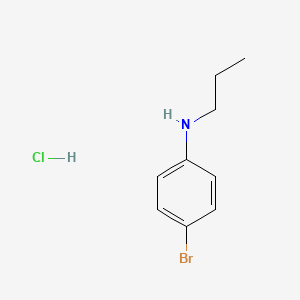![molecular formula C10H15BrClNO B1383319 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1795508-54-1](/img/structure/B1383319.png)
3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride
Descripción general
Descripción
“3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number 1092292-81-3 . It has a molecular weight of 244.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.13 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Antimalarial Activity
The compound has been explored for its potential in antimalarial activity. A study highlighted the synthesis and evaluation of a series of compounds related to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This research suggests a correlation between the antimalarial activity and specific structural features of the compound, underlining its potential for further development in antimalarial therapeutics (Werbel et al., 1986).
Cardioselective Beta-blocking Agents
Another area of research has focused on the synthesis of heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, related to the core structure of 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride. These compounds have shown to be more potent than propranolol in intravenous administration to anesthetized rats, with several demonstrating cardioselective properties. This indicates potential applications in cardiovascular disorders, providing a basis for further investigation into their therapeutic benefits (Large & Smith, 1982).
Immunomodulatory Effects
Research into 2-substituted 2-aminopropane-1,3-diols, structurally related to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, has revealed significant immunosuppressive effects. These compounds have been evaluated for their potential in reducing lymphocyte count and prolonging rat skin allograft survival, suggesting their utility in immunosuppressive therapy and organ transplantation (Kiuchi et al., 2000).
Pharmacokinetic Modeling
FTY720, a compound with structural similarities to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, has been the subject of physiologically based pharmacokinetic modeling. This research aimed to predict the concentration of FTY720 in various organs, demonstrating the compound's extensive tissue distribution and providing valuable insights into its pharmacokinetic behavior (Meno-Tetang et al., 2006).
Safety And Hazards
The safety information for “3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(2-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-2-1-3-9(10)5-8(6-12)7-13;/h1-4,8,13H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCXSNAPRILSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



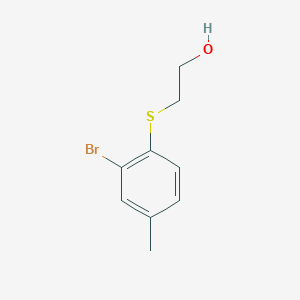
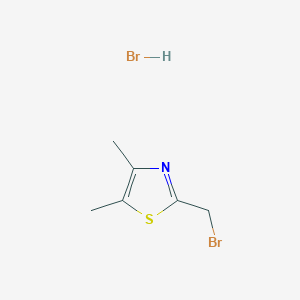
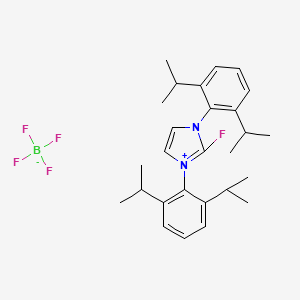
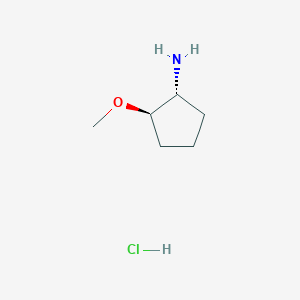
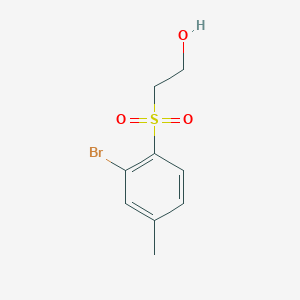
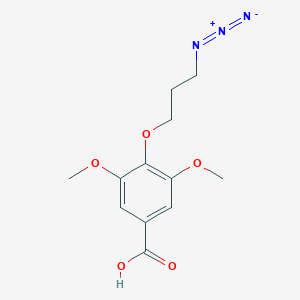
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
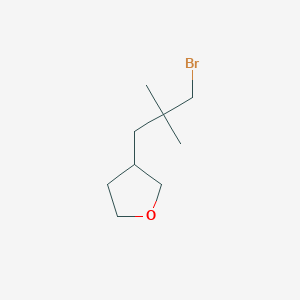
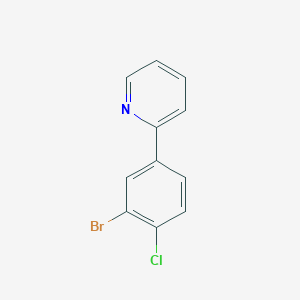


![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
